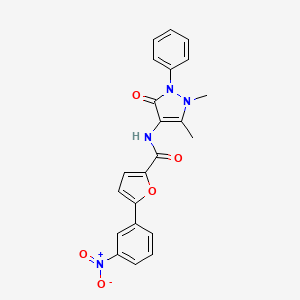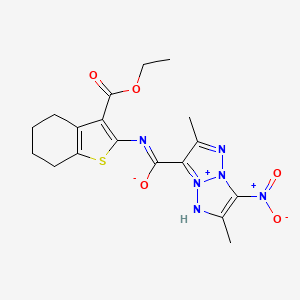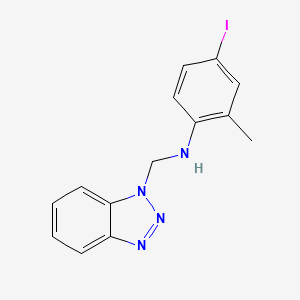![molecular formula C9H14N4O2 B6089194 4,4,6,6-tetramethyl-5,6-dihydro[1,2,5]oxadiazolo[3,4-c]pyridin-7(4H)-one oxime](/img/structure/B6089194.png)
4,4,6,6-tetramethyl-5,6-dihydro[1,2,5]oxadiazolo[3,4-c]pyridin-7(4H)-one oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,6,6-tetramethyl-5,6-dihydro[1,2,5]oxadiazolo[3,4-c]pyridin-7(4H)-one oxime (ODQ) is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in the regulation of cyclic guanosine monophosphate (cGMP) signaling pathway. ODQ is known to have a significant impact on cardiovascular, neuronal, and immune systems, making it a valuable tool for studying these systems.
Mecanismo De Acción
4,4,6,6-tetramethyl-5,6-dihydro[1,2,5]oxadiazolo[3,4-c]pyridin-7(4H)-one oxime acts as a competitive inhibitor of sGC, binding to the heme group of the enzyme and preventing the binding of NO. This results in a decrease in the production of cGMP, which is a key mediator of the vasodilatory effects of NO. 4,4,6,6-tetramethyl-5,6-dihydro[1,2,5]oxadiazolo[3,4-c]pyridin-7(4H)-one oxime has been shown to have a high affinity for sGC, making it a potent inhibitor of the enzyme.
Biochemical and Physiological Effects:
4,4,6,6-tetramethyl-5,6-dihydro[1,2,5]oxadiazolo[3,4-c]pyridin-7(4H)-one oxime has been shown to have a significant impact on various physiological systems. In the cardiovascular system, 4,4,6,6-tetramethyl-5,6-dihydro[1,2,5]oxadiazolo[3,4-c]pyridin-7(4H)-one oxime inhibits the vasodilatory effects of NO, leading to vasoconstriction and an increase in blood pressure. In the nervous system, 4,4,6,6-tetramethyl-5,6-dihydro[1,2,5]oxadiazolo[3,4-c]pyridin-7(4H)-one oxime has been shown to impair synaptic plasticity, learning, and memory. In the immune system, 4,4,6,6-tetramethyl-5,6-dihydro[1,2,5]oxadiazolo[3,4-c]pyridin-7(4H)-one oxime has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,4,6,6-tetramethyl-5,6-dihydro[1,2,5]oxadiazolo[3,4-c]pyridin-7(4H)-one oxime is a valuable tool for studying the role of sGC in various physiological and pathological conditions. Its high affinity for the enzyme makes it a potent inhibitor, allowing researchers to study the effects of sGC inhibition in a controlled manner. However, 4,4,6,6-tetramethyl-5,6-dihydro[1,2,5]oxadiazolo[3,4-c]pyridin-7(4H)-one oxime has some limitations, including its potential toxicity and the need for careful dosing to avoid non-specific effects.
Direcciones Futuras
There are several future directions for research on 4,4,6,6-tetramethyl-5,6-dihydro[1,2,5]oxadiazolo[3,4-c]pyridin-7(4H)-one oxime and its effects on physiological systems. One area of interest is the role of sGC in the regulation of inflammation, particularly in the context of chronic diseases such as atherosclerosis and diabetes. Another area of interest is the development of new sGC inhibitors with improved specificity and potency. Finally, there is a need for further research on the potential toxicity of 4,4,6,6-tetramethyl-5,6-dihydro[1,2,5]oxadiazolo[3,4-c]pyridin-7(4H)-one oxime and its effects on other physiological systems.
Métodos De Síntesis
4,4,6,6-tetramethyl-5,6-dihydro[1,2,5]oxadiazolo[3,4-c]pyridin-7(4H)-one oxime can be synthesized by reacting 4,4,6,6-tetramethyl-5,6-dihydro[1,2,5]oxadiazolo[3,4-c]pyridin-7(4H)-one with hydroxylamine hydrochloride. The reaction takes place in an aqueous solution of sodium bicarbonate at room temperature, and the product is obtained by filtration and recrystallization.
Aplicaciones Científicas De Investigación
4,4,6,6-tetramethyl-5,6-dihydro[1,2,5]oxadiazolo[3,4-c]pyridin-7(4H)-one oxime has been extensively used in scientific research to study the role of sGC in various physiological and pathological conditions. The compound has been shown to inhibit the vasodilatory effects of nitric oxide (NO) in the cardiovascular system, making it a valuable tool for studying the regulation of blood pressure and blood flow. 4,4,6,6-tetramethyl-5,6-dihydro[1,2,5]oxadiazolo[3,4-c]pyridin-7(4H)-one oxime has also been used to investigate the role of sGC in the regulation of neuronal function, including synaptic plasticity, learning, and memory. Additionally, 4,4,6,6-tetramethyl-5,6-dihydro[1,2,5]oxadiazolo[3,4-c]pyridin-7(4H)-one oxime has been used to study the role of sGC in the immune system, particularly in the regulation of inflammation.
Propiedades
IUPAC Name |
(NZ)-N-(4,4,6,6-tetramethyl-5H-[1,2,5]oxadiazolo[3,4-c]pyridin-7-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-8(2)6(10-14)5-7(12-15-11-5)9(3,4)13-8/h13-14H,1-4H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQODAQRWULVRU-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=NON=C2C(=NO)C(N1)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=NON=C2/C(=N\O)/C(N1)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7Z)-N-hydroxy-4,4,6,6-tetramethyl-5,6-dihydro[1,2,5]oxadiazolo[3,4-c]pyridin-7(4H)-imine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-isopropyl-2-piperazinyl)ethanol](/img/structure/B6089124.png)
![1-{[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-fluorobenzyl)piperidine](/img/structure/B6089129.png)
![(4-{[5-anilino-4-(ethoxycarbonyl)-3-oxo-2(3H)-thienylidene]methyl}-2-ethoxyphenoxy)acetic acid](/img/structure/B6089137.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide](/img/structure/B6089147.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(1-pyrrolidinyl)nicotinamide](/img/structure/B6089154.png)
![2-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethanol](/img/structure/B6089161.png)
![3,5-dibromo-2,4-dihydroxybenzaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B6089168.png)
![N~1~-(5-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6089173.png)

![N-ethyl-2-[2-(3-methoxyphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B6089196.png)

![2-[(2,3-dimethylphenyl)amino]-5-(4-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6089217.png)